molecular formula C22H22N4O4S B2713075 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide CAS No. 946382-22-5

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide

Cat. No.: B2713075
CAS No.: 946382-22-5
M. Wt: 438.5
InChI Key: JPLIPIGKDXNJNL-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C24H23N4O4S and a molecular weight of 463.53 g/mol. This benzenesulfonamide derivative is designed for research applications and is provided as a high-purity material for laboratory use. Compounds featuring the sulfonamide functional group are of significant interest in medicinal chemistry and drug discovery . The sulfonamide group is a key pharmacophore known to confer inhibitory activity against a range of enzymatic targets, including carbonic anhydrases and cyclooxygenase-2 (COX-2) . Furthermore, the imidazo[1,2-b]pyridazine scaffold present in this structure is a privileged heterocycle in pharmaceutical research, often explored for its potential to interact with various kinase targets . Researchers are investigating this compound and its analogs as potential multi-target agents, particularly in the development of anti-inflammatory and analgesic therapeutics . Its mechanism of action is hypothesized to involve the dual inhibition of key inflammatory pathways. The sulfonamide moiety may facilitate binding to the zinc ion in the active site of carbonic anhydrase isoforms, while the overall molecular structure may allow for interaction with the cyclooxygenase and lipoxygenase enzymatic systems . This makes it a valuable tool for scientists studying inflammatory processes, pain mechanisms, and enzyme kinetics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-5-8-19(29-3)20(11-14)31(27,28)25-17-12-16(7-6-15(17)2)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLIPIGKDXNJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a complex structure that includes methoxy and imidazo[1,2-b]pyridazin moieties. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : Approximately 396.50 g/mol
  • Key Functional Groups : Methoxy groups, sulfonamide group, imidazo[1,2-b]pyridazine ring

The presence of these functional groups is indicative of potential interactions with various biological targets, which may lead to therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • In Vitro Studies : The compound has been tested against several human lung cancer cell lines, including A549, HCC827, and NCI-H358. Results indicated that it could inhibit cell proliferation effectively.
    Cell LineIC50 (μM)
    A5496.75 ± 0.19
    HCC8275.13 ± 0.97
    NCI-H3584.01 ± 0.95
  • Mechanism of Action : The compound is believed to induce G1-phase cell cycle arrest and inhibit key signaling pathways such as the mTOR pathway, which is crucial for cell growth and proliferation .

Antimicrobial Activity

In addition to its antitumor properties, there are indications that this compound may exhibit antimicrobial activity:

  • Testing Against Bacteria : Preliminary evaluations using broth microdilution methods showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This suggests a dual role in combating infections alongside its antitumor effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy:

  • Substituent Effects : Variations in the methoxy and imidazo[1,2-b]pyridazine substitutions can significantly influence the biological activity. For instance, compounds with different substitution patterns have shown varying degrees of potency against cancer cell lines and microbial strains .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the Imidazo[1,2-b]pyridazine Core : This step often utilizes specific reagents like potassium permanganate for oxidation.
  • Functional Group Modifications : Introduction of methoxy groups and the sulfonamide moiety through condensation reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Comparative Studies

In comparative studies with other similar compounds, it was found that:

  • Compounds with enhanced lipophilicity often exhibited better cellular uptake and improved biological activity.
  • Certain derivatives showed selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a promising therapeutic window for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—imidazopyridazine core, sulfonamide linker, and substituted phenyl groups—are shared with several analogs. Below is a comparative analysis based on structural and functional attributes:

Imidazopyridazine Derivatives

  • N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8): Structural Differences: Replaces the methoxy group at the imidazopyridazine 6-position with a 2-fluoro-5-methoxyphenyl substituent and introduces a trifluoromethyl group on the phenyl ring.
  • N-(6-(2-Methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (158205-18-6): Structural Differences: Substitutes the imidazopyridazine core with a quinazoline ring and adds a pyrimidinyloxy side chain. Functional Implications: Quinazoline derivatives are well-known EGFR inhibitors; the pyrimidinyloxy group may enhance kinase selectivity .

Sulfonamide-Containing Analogs

  • (RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt (2:1) :

    • Structural Differences : Features a sulfinyl-benzimidazole scaffold instead of a sulfonamide-imidazopyridazine.
    • Functional Implications : This compound (a magnesium salt) is used in acid suppression therapies (e.g., proton pump inhibitors), highlighting how sulfonamide/sulfinyl groups can modulate ion-channel interactions .
  • N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide: Structural Differences: Simpler structure lacking the imidazopyridazine core but retaining the methoxy and sulfonamide groups. Functional Implications: The phenoxy group may confer antioxidant properties, whereas the absence of a fused heterocycle reduces planar binding capacity .

Substituted Phenyl Derivatives

  • 5-Fluor-N-(5-methylpyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamid: Structural Differences: Replaces the imidazopyridazine with a triazolo-pyridine system and introduces a fluorinated benzamide group.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Potential Applications
2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide Imidazopyridazine-sulfonamide 6-methoxy, 2-methylphenyl, 5-methylbenzenesulfonamide Kinase inhibition, oncology
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Imidazopyridazole-amide 2-fluoro-5-methoxyphenyl, trifluoromethyl, pivalamide CNS-targeted therapies
(RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, Mg salt Benzimidazole-sulfinyl 4-methoxy-3,5-dimethylpyridinyl, Mg counterion Acid-related disorders
5-Fluor-N-(5-methylpyrimidin-4-yl)-...benzamid Triazolo-pyridine-benzamide Fluorine, S-pentan-2-yloxy, methylpyrimidinyl Kinase inhibition

Research Findings and Implications

  • Synthetic Accessibility : Compounds with imidazopyridazine cores, such as the target molecule, often require multi-step synthesis involving Suzuki-Miyaura couplings for aryl-aryl bond formation, as seen in related analogs .
  • Metabolic Stability : Methoxy groups in the target compound may reduce cytochrome P450-mediated oxidation compared to halogenated analogs (e.g., fluorinated derivatives), prolonging half-life .
  • Selectivity Challenges : Bulkier substituents (e.g., trifluoromethyl in ) can improve selectivity but may compromise solubility, necessitating formulation optimization.

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